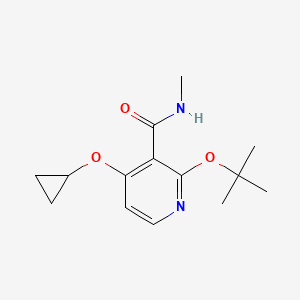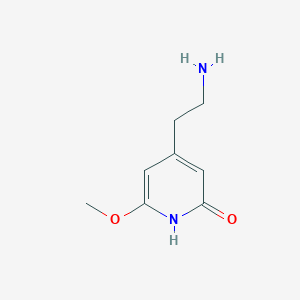
4-(2-Aminoethyl)-6-methoxypyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-methoxypyridin-2-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an aminoethyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions. This can be achieved using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through substitution reactions. For example, the aminoethyl group can be added via nucleophilic substitution using ethylenediamine, while the methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-6-methoxypyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-(2-Aminoethyl)-6-methoxypyridin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL involves its interaction with specific molecular targets and pathways. For example, its aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The methoxy and hydroxyl groups can also contribute to its binding affinity and specificity towards target molecules. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the methoxy and hydroxyl groups.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of the pyridine ring.
2-(4-Aminophenyl)ethylamine: Similar aminoethyl group but attached to a benzene ring instead of a pyridine ring.
Uniqueness
4-(2-Aminoethyl)-6-methoxypyridin-2-OL is unique due to the presence of the methoxy and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets and contribute to its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-5-6(2-3-9)4-7(11)10-8/h4-5H,2-3,9H2,1H3,(H,10,11) |
InChIキー |
RRKHGBYCKMPROS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=O)N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


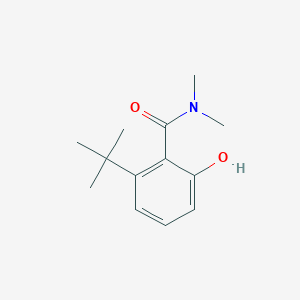
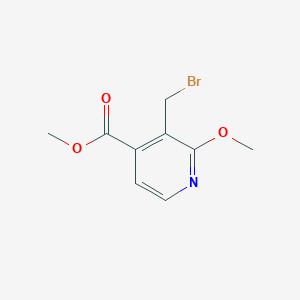
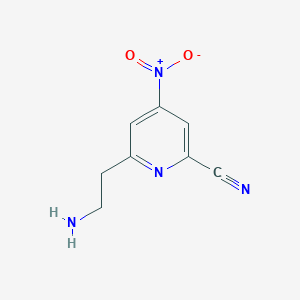
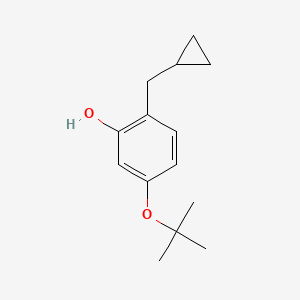
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
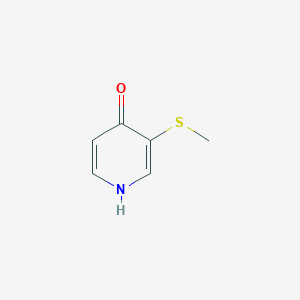
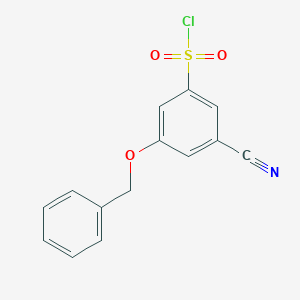
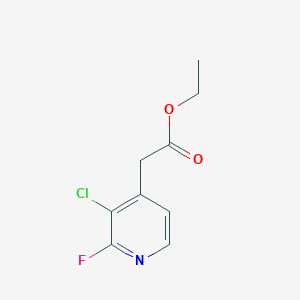
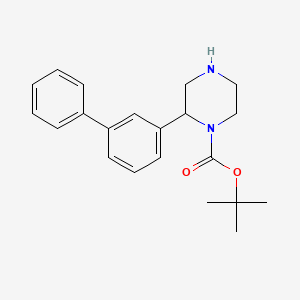
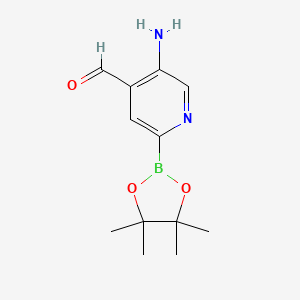

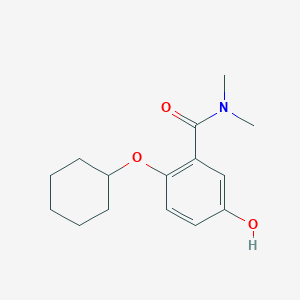
![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
